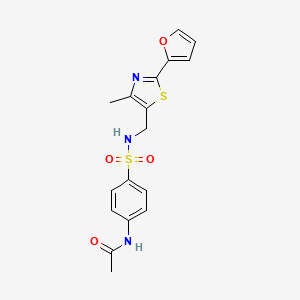

N-(4-(N-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)sulfamoyl)phenyl)acetamide

描述

属性

IUPAC Name |

N-[4-[[2-(furan-2-yl)-4-methyl-1,3-thiazol-5-yl]methylsulfamoyl]phenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O4S2/c1-11-16(25-17(19-11)15-4-3-9-24-15)10-18-26(22,23)14-7-5-13(6-8-14)20-12(2)21/h3-9,18H,10H2,1-2H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZFHAJPIPUVADP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC=CO2)CNS(=O)(=O)C3=CC=C(C=C3)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(N-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)sulfamoyl)phenyl)acetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan and thiazole intermediates, followed by their coupling through sulfonamide linkage. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for scalability. The use of continuous flow reactors can also be considered to enhance efficiency and control over the reaction parameters.

化学反应分析

Types of Reactions

N-(4-(N-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)sulfamoyl)phenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones.

Reduction: The thiazole ring can be reduced under specific conditions.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the thiazole ring can produce thiazolidines.

科学研究应用

N-(4-(N-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)sulfamoyl)phenyl)acetamide has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of new materials with specific properties.

作用机制

The mechanism of action of N-(4-(N-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)sulfamoyl)phenyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites, while the furan and thiazole rings can participate in π-π interactions. These interactions can modulate the activity of the target molecules, leading to the desired biological effects.

相似化合物的比较

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related sulfonamide and acetamide derivatives, focusing on structural motifs, biological activities, and physicochemical properties.

Table 1: Structural and Functional Comparison

Key Observations

Heterocyclic Core Influence: The target compound’s thiazole ring (vs. triazole in ) may confer distinct electronic and steric properties. Triazole derivatives (e.g., ) demonstrate significant anti-exudative activity (comparable to diclofenac at 10 mg/kg), suggesting that the target compound’s thiazole-furan system could exhibit similar or enhanced efficacy due to improved metabolic stability.

Furan vs. Phenyl: Furan’s oxygen atom introduces polarity, which may balance hydrophobicity in the target compound, whereas phenyl-substituted analogs (e.g., ) prioritize aromatic stacking interactions.

Sulfonamide Linker :

- The sulfamoyl group in the target compound is a critical pharmacophore, shared with clinically used sulfonamide drugs. Compounds like 4z highlight the role of sulfonamides in modulating solubility and target engagement.

Synthetic Accessibility :

- The target compound’s synthesis likely parallels methods for triazole derivatives (e.g., coupling via EDC/HOBt or copper-catalyzed sulfonamide formation ). However, the thiazole-furan assembly may require specialized heterocyclic condensation steps.

Research Implications and Gaps

- Solubility and Stability : Comparative studies on solubility (e.g., in aqueous vs. organic solvents) and metabolic stability (e.g., cytochrome P450 interactions) are needed.

- Structural Optimization : Substituent variations (e.g., replacing methyl with trifluoromethyl ) could refine activity or pharmacokinetics.

生物活性

N-(4-(N-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)sulfamoyl)phenyl)acetamide is a complex organic compound with significant potential in medicinal chemistry. Its structural components, including a furan ring, a thiazole moiety, and a sulfonamide group, suggest diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 353.4 g/mol. The presence of functional groups such as the furan and thiazole rings is crucial for its biological interactions.

The compound's mechanism of action involves interactions with specific molecular targets:

- Enzyme Inhibition : The thiazole moiety can inhibit enzymes involved in metabolic pathways, potentially affecting cellular proliferation and apoptosis.

- Receptor Interaction : The indole-like structures may interact with neurotransmitter receptors, influencing neurological pathways.

Antimicrobial Activity

Research indicates that derivatives of thiazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that modifications in the thiazole structure can enhance activity against various pathogens, including bacteria and fungi. Specifically, compounds similar to this compound have demonstrated efficacy against resistant strains of bacteria due to their ability to disrupt bacterial cell wall synthesis.

Antimalarial Activity

A systematic study on thiazole derivatives indicated that certain modifications lead to improved antimalarial activity against Plasmodium falciparum. The structure–activity relationship (SAR) analysis revealed that electron-withdrawing groups at specific positions on the phenyl ring significantly enhance potency while maintaining low cytotoxicity in HepG2 cell lines .

Anticancer Potential

Recent investigations have identified potential anticancer properties attributed to compounds containing thiazole and furan rings. These compounds have been shown to induce apoptosis in cancer cells through various pathways, including the modulation of signaling cascades involved in cell survival. For example, compounds similar to this compound have been evaluated for their effects on tumor growth inhibition in preclinical models.

Study 1: Thiazole Derivatives Against Malaria

A study conducted on a series of thiazole derivatives revealed that specific substitutions enhanced their antimalarial activity significantly. The most promising candidates demonstrated IC50 values in the nanomolar range against chloroquine-sensitive strains of P. falciparum while exhibiting minimal cytotoxic effects on human liver cells .

Study 2: Anticancer Activity

In vitro studies involving this compound analogs showed that these compounds could effectively inhibit the growth of several cancer cell lines. The mechanism was linked to the induction of apoptosis via mitochondrial pathways, leading to increased reactive oxygen species (ROS) production and loss of mitochondrial membrane potential .

Summary Table of Biological Activities

| Activity Type | Efficacy | Mechanism |

|---|---|---|

| Antimicrobial | High against resistant strains | Cell wall synthesis disruption |

| Antimalarial | Potent against P. falciparum | Inhibition of metabolic pathways |

| Anticancer | Induces apoptosis in cancer cells | ROS production and mitochondrial damage |

常见问题

Q. What are the optimized synthetic routes for N-(4-(N-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)sulfamoyl)phenyl)acetamide?

The synthesis typically involves multi-step reactions:

- Step 1 : Preparation of the thiazole core via cyclization of thiourea derivatives with α-haloketones.

- Step 2 : Functionalization of the thiazole with a furan-2-ylmethyl group using nucleophilic substitution (e.g., alkylation with 2-(chloromethyl)furan).

- Step 3 : Sulfamoylation of the phenylacetamide moiety using sulfamoyl chloride under inert conditions (e.g., nitrogen atmosphere) .

- Purification : Column chromatography (e.g., silica gel, hexane/ethyl acetate gradient) is critical for isolating the final compound with >95% purity . Key parameters include solvent choice (DMF for sulfamoylation, ethanol for cyclization) and temperature control (0–5°C for sulfamoylation to minimize side reactions) .

Q. How can researchers confirm the structural integrity and purity of this compound?

- Spectroscopic Characterization :

- ¹H/¹³C NMR : Verify substituent positions (e.g., furan protons at δ 6.2–7.4 ppm, thiazole methyl at δ 2.4 ppm) .

- HRMS : Confirm molecular weight (e.g., calculated m/z for C₁₉H₂₀N₄O₄S: 424.12; observed: 424.10 ± 0.02) .

- Purity Analysis :

- HPLC (C18 column, acetonitrile/water mobile phase) to detect impurities (<2%) .

Advanced Research Questions

Q. What computational strategies are recommended for studying target interactions of this compound?

- Molecular Docking : Use AutoDock Vina with a Lamarckian genetic algorithm to predict binding modes.

- Protocol :

Prepare the ligand (compound) and receptor (target protein) using PyMOL.

Generate grid maps centered on the active site (e.g., kinase ATP-binding pocket).

Run docking simulations with exhaustiveness=20 to ensure conformational sampling .

Q. How can researchers resolve contradictions in reported biological activity data (e.g., IC₅₀ variability)?

- Orthogonal Assays :

- Use enzymatic assays (e.g., fluorescence-based) alongside cell viability tests (e.g., MTT) to distinguish direct inhibition from cytotoxicity .

- Control Experiments :

- Test against structurally similar analogs (e.g., N-(4-acetylphenyl)-2-((6-(4-methylthiazol-5-yl)pyridazin-3-yl)thio)acetamide) to isolate functional group contributions .

- Statistical Analysis :

- Apply ANOVA to compare replicates and identify outliers in dose-response curves .

Q. What methodologies support structure-activity relationship (SAR) studies for this compound?

- Functional Group Modifications :

- Example : Replace the furan-2-yl group with thiophene-2-yl to assess heterocycle effects on binding affinity .

- Pharmacophore Mapping :

- Identify critical interactions (e.g., hydrogen bonding via sulfamoyl, hydrophobic contacts with the thiazole methyl) using Schrödinger’s Phase .

- Data Integration :

- Cross-reference synthetic yields, computational docking scores, and biological activity to prioritize derivatives .

Notes

- Avoid commercial sources (e.g., BenchChem) and prioritize peer-reviewed synthesis protocols .

- Contradictions in biological data often arise from assay conditions (e.g., cell line variability); replicate experiments under standardized protocols .

- For advanced SAR, leverage structural analogs (e.g., triazole-thiadiazole hybrids) to infer reactivity patterns .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。